molecular formula C7H6BrClO2S B3075294 3-Bromo-4-methylbenzene-1-sulfonyl chloride CAS No. 1029145-99-0

3-Bromo-4-methylbenzene-1-sulfonyl chloride

Cat. No.: B3075294
CAS No.: 1029145-99-0
M. Wt: 269.54 g/mol
InChI Key: WAABTFILMSXGKZ-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzene-1-sulfonyl chloride (CAS: CID 22465334) is a sulfonyl chloride derivative with the molecular formula C₇H₆BrClO₂S. Its structure features a bromine atom at the 3-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 1-position of the benzene ring . Key properties include:

  • Molecular Weight: 267.90 g/mol (neutral molecule).
  • SMILES: CC1=C(C=C(C=C1)S(=O)(=O)Cl)Br.
  • Predicted Collision Cross-Section (CCS): Ranges from 134.7–140.1 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .

No direct literature data on synthesis, applications, or experimental physicochemical properties (e.g., melting/boiling points) are available, highlighting a research gap .

Properties

IUPAC Name

3-bromo-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAABTFILMSXGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029145-99-0
Record name 1029145-99-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-methylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 3-bromo-4-methylbenzene using chlorosulfonic acid, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride using thionyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO2_2Cl) is highly electrophilic, making it reactive toward nucleophiles such as amines, alcohols, and thiols. This reactivity is leveraged in synthesizing sulfonamides, sulfonate esters, and sulfonothioates.

Example Reaction with Piperazine Derivatives
3-Bromo-4-methylbenzene-1-sulfonyl chloride reacts with 4-ethylpiperazine in the presence of a base (e.g., triethylamine) to form 1-((3-bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine .

Reaction Conditions Product Yield Reference
Sulfonamide formationTriethylamine, CH2_2Cl2_2, 0°C → RT1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine70%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the sulfur atom, displacing chloride and forming a sulfonamide bond.

Cross-Coupling Reactions

The bromine substituent enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings .

Suzuki Coupling
In the presence of Pd(PPh3_3)4_4 and K2_2CO3_3, the bromine atom undergoes coupling with arylboronic acids. For example:

  • Reaction with 4-methylphenylboronic acid yields 3-(4-methylphenyl)-4-methylbenzene-1-sulfonyl chloride .

Reaction Catalyst Reagents Product Yield Reference
Suzuki couplingPd(PPh3_3)4_44-Methylphenylboronic acid, K2_2CO3_3Biaryl sulfonyl chloride65%

Key Note : The sulfonyl chloride group remains intact during coupling, allowing sequential functionalization .

Desulfitative Coupling

Under palladium catalysis, the sulfonyl chloride group can undergo desulfitative coupling to form biaryl compounds.

Example :
Using Pd2_2(dba)3_3 and hexamethyldisilane, this compound forms 3,3'-dibromo-4,4'-dimethylbiphenyl via loss of SO2_2 .

Reaction Catalyst Additive Product Yield Reference
Desulfitative couplingPd2_2(dba)3_3Hexamethyldisilane3,3'-Dibromo-4,4'-dimethylbiphenyl74%

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonyl chloride group directs incoming electrophiles to the meta position relative to itself.

Nitration :
Reaction with HNO3_3/H2_2SO4_4 introduces a nitro group at the meta position to the sulfonyl chloride, yielding 3-bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride.

Reaction Conditions Product Yield Reference
NitrationHNO3_3, H2_2SO4_4, 50°C3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride85%

Halogenation :
Bromine or chlorine can be introduced at the activated aromatic positions using FeCl3_3 as a catalyst.

Reduction Reactions

The sulfonyl chloride group can be reduced to a thiol (-SH) or sulfide (-S-R) under specific conditions.

Example :
Using LiAlH4_4, this compound is reduced to 3-bromo-4-methylbenzenethiol.

Reaction Reducing Agent Product Yield Reference
ReductionLiAlH4_4, THF3-Bromo-4-methylbenzenethiol60%

Hydrolysis

The sulfonyl chloride group hydrolyzes in aqueous basic or acidic conditions to form sulfonic acids.

Example :
Hydrolysis with NaOH yields 3-bromo-4-methylbenzenesulfonic acid .

Reaction Conditions Product Yield Reference
Hydrolysis1M NaOH, 80°C3-Bromo-4-methylbenzenesulfonic acid90%

Scientific Research Applications

Organic Synthesis

3-Bromo-4-methylbenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable for creating:

  • Sulfonamide Derivatives: These compounds have applications in pharmaceuticals and agrochemicals.
  • Sulfonate Esters: Useful in various chemical reactions and applications.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing potential therapeutic agents. Specifically:

  • Sulfonamide-Based Drugs: The compound is involved in synthesizing sulfonamides, which are known for their antibacterial properties. Case studies show that derivatives of sulfonamides exhibit significant efficacy against a range of bacterial infections .

Biochemical Applications

This compound is employed to modify biomolecules, including proteins and peptides. This modification aids in:

  • Studying Protein Interactions: By attaching the sulfonyl group, researchers can investigate the functional roles of specific amino acids within proteins.
  • Peptide Synthesis: It facilitates the formation of peptide bonds through its reactivity with amino groups .

Production of Dyes and Pigments

The compound is used in producing specialty chemicals such as dyes and pigments, where its sulfonyl chloride group enhances solubility and reactivity in various formulations.

Agrochemicals

In the agricultural sector, it acts as an intermediate in synthesizing herbicides and pesticides, contributing to crop protection solutions .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the effective use of this compound in synthesizing novel sulfonamide derivatives that exhibited potent antibacterial activity against resistant strains of bacteria. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), showing promising results that warrant further exploration for clinical applications .

Case Study 2: Protein Modification

Research involving the modification of specific amino acids in proteins using this compound revealed insights into protein folding and stability. By selectively introducing sulfonamide groups, scientists could elucidate the role of these modifications in enzymatic activity .

Mechanism of Action

The mechanism of action of 3-bromo-4-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of sulfonamides and sulfonate esters .

Comparison with Similar Compounds

3-Bromo-4-methylbenzene-1-sulfonyl Fluoride

  • Molecular Formula : C₇H₆BrFO₂S.
  • Molecular Weight : 253.09 g/mol.
  • Key Differences :
    • Functional Group : Fluorine replaces chlorine in the sulfonyl group.
    • Reactivity : The C–F bond is stronger than C–Cl, reducing electrophilicity and hydrolysis susceptibility.
    • Hazards : Classified as UN# 3265 (corrosive, Class 8) with H314 (causes severe skin burns/eye damage) .

3-Bromo-5-ethoxy-4-(methoxymethoxy)benzene-1-sulfonyl Chloride

  • Molecular Formula : C₁₀H₁₂BrClO₅S.
  • Molecular Weight : 359.62 g/mol.
  • Key Differences: Substituents: Ethoxy and methoxymethoxy groups at positions 5 and 4 introduce steric hindrance and alter electronic properties. Applications: The additional oxygen-rich groups may enhance solubility in polar solvents or utility in glycosylation reactions. Data Gaps: No physicochemical data (e.g., density, boiling point) are reported .

3-Bromo-4-(2-methoxyacetamido)benzene-1-sulfonyl Chloride

  • Molecular Formula: C₉H₉BrClNO₄S.
  • Molecular Weight : 342.59 g/mol.
  • Reactivity: The amide group may stabilize the molecule against nucleophilic attack compared to simpler sulfonyl chlorides. Applications: Likely used in medicinal chemistry for introducing sulfonamide linkages .

Comparative Analysis Table

Property 3-Bromo-4-methylbenzene-1-sulfonyl Chloride 3-Bromo-4-methylbenzene-1-sulfonyl Fluoride 3-Bromo-5-ethoxy-4-(methoxymethoxy) Analogue 3-Bromo-4-(methoxyacetamido) Analogue
Molecular Formula C₇H₆BrClO₂S C₇H₆BrFO₂S C₁₀H₁₂BrClO₅S C₉H₉BrClNO₄S
Molecular Weight (g/mol) 267.90 253.09 359.62 342.59
Key Substituents Br, CH₃, SO₂Cl Br, CH₃, SO₂F Br, OCH₂CH₃, OCH₂OCH₃, SO₂Cl Br, NHCOCH₂OCH₃, SO₂Cl
Predicted CCS (Ų) 134.7–140.1 N/A N/A N/A
Hazard Class Likely corrosive (common for sulfonyl chlorides) UN# 3265 (Class 8) N/A N/A

Research Implications and Gaps

  • Reactivity Trends : The chloride’s higher electrophilicity compared to the fluoride makes it more reactive in sulfonylation reactions .
  • Steric and Electronic Effects : Bulky substituents (e.g., ethoxy, methoxymethoxy) in analogues reduce reaction rates but improve selectivity in complex syntheses .
  • Data Deficiencies : Experimental data on melting points, solubility, and stability are lacking for all compounds, necessitating further study.

Biological Activity

3-Bromo-4-methylbenzene-1-sulfonyl chloride, also known as 3-bromo-4-methylphenylsulfonyl chloride, is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies.

The molecular formula of this compound is C7H6BrClO2S. The presence of the sulfonyl group (–SO2Cl) makes it highly electrophilic, allowing it to react with various nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity plays a crucial role in its biological activity, particularly in enzyme inhibition and modulation.

Mechanism of Action:

  • Enzyme Interaction: The sulfonyl group can interact with amino acid residues at the active sites of enzymes, leading to inhibition or modulation of their activity. This is significant in therapeutic applications targeting specific pathways in diseases such as cancer and infectious diseases .
  • Binding Affinity: The bromine atom enhances the binding affinity and specificity of the compound towards its molecular targets, which is essential for its effectiveness as a therapeutic agent.

Biological Applications

This compound has been investigated for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial effects against Gram-positive bacteria. For instance, derivatives containing halogens like bromine have shown enhanced activity due to increased lipophilicity and electrophilicity .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
This compoundNot specifiedPotential Antimicrobial
3-Chloro-4-methylbenzene-1-sulfonyl chloride16Against E. faecium
Daptomycin1Against S. aureus
Vancomycin2Against S. aureus

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can significantly reduce cell viability in cancer cell lines such as Caco-2, suggesting potential as an anticancer agent. The presence of the bromine atom may enhance its cytotoxic effects by altering cellular uptake and targeting mechanisms .

Table 2: Anticancer Activity Results

CompoundCell LineViability Reduction (%)
This compoundCaco-239.8
Thiazole DerivativeCaco-231.9
Control (Untreated)Caco-2100

Case Studies and Research Findings

Several studies have highlighted the efficacy of sulfonyl chlorides in medicinal chemistry:

  • Inhibition of PI3K Pathway: A study demonstrated that derivatives of sulfonyl chlorides, including 3-bromo compounds, inhibit the activity of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell survival and proliferation .
  • Antimicrobial Synergy: Research on related compounds suggested that modifications to the benzene ring can enhance antimicrobial activity through synergistic effects against multidrug-resistant pathogens .
  • Mechanosynthesis Approaches: Recent advancements in mechanosynthesis have shown that biologically active molecules can be synthesized more sustainably while retaining their biological efficacy, indicating a potential pathway for developing new therapeutic agents based on sulfonyl chlorides .

Q & A

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Root Cause Analysis :
  • Compare purity levels (e.g., 97% vs. >99%) and crystallization solvents.
  • Validate NMR chemical shifts against databases (e.g., PubChem, ECHA) for structural analogs .
  • Resolution : Reproduce synthesis under standardized conditions (e.g., anhydrous, argon) and share raw data (e.g., NMR FIDs) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 2
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3-Bromo-4-methylbenzene-1-sulfonyl chloride

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